methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core fused with a carboxylate group. The presence of this core structure makes it a valuable scaffold for the development of various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate can be achieved through several synthetic routes. Common methods include multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds. Industrial production methods typically utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
Methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with various biological targets . Additionally, this compound is utilized in the development of new drugs and pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases . In the industrial sector, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target. For example, in cancer treatment, it may inhibit the activity of certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as ethyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate and methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate . These compounds share similar core structures but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-7(12)6-5-10-8-9-3-2-4-11(6)8/h5H,2-4H2,1H3,(H,9,10) |
InChI Key |
UZDIIWWJHQCTDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1CCCN2 |
Origin of Product |
United States |
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